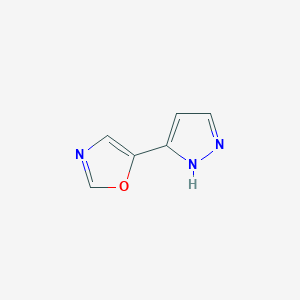
5-(1H-Pyrazol-3-yl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1H-Pyrazol-3-yl)oxazole is a heterocyclic compound that features both a pyrazole and an oxazole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The pyrazole ring is known for its presence in various bioactive molecules, while the oxazole ring is a common motif in many natural products and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Pyrazol-3-yl)oxazole typically involves the formation of the pyrazole ring followed by the construction of the oxazole ring. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine with a 1,3-dicarbonyl compound can form the pyrazole ring, which can then be further reacted with an appropriate oxazole precursor .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and green chemistry principles can also be integrated to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
5-(1H-Pyrazol-3-yl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrazole or oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .
科学的研究の応用
5-(1H-Pyrazol-3-yl)oxazole has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies to understand its interaction with biological macromolecules.
Medicine: It has potential therapeutic applications due to its bioactivity, including anti-inflammatory, antimicrobial, and anticancer properties.
作用機序
The mechanism of action of 5-(1H-Pyrazol-3-yl)oxazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific biological context .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazole and oxazole derivatives, such as:
- 3-phenyl-5-(1H-pyrazol-3-yl)isoxazole
- 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole
- 3(5)-aminopyrazoles
Uniqueness
5-(1H-Pyrazol-3-yl)oxazole is unique due to its specific combination of pyrazole and oxazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and drug development .
特性
分子式 |
C6H5N3O |
|---|---|
分子量 |
135.12 g/mol |
IUPAC名 |
5-(1H-pyrazol-5-yl)-1,3-oxazole |
InChI |
InChI=1S/C6H5N3O/c1-2-8-9-5(1)6-3-7-4-10-6/h1-4H,(H,8,9) |
InChIキー |
ZJUCPZUEOHPCMS-UHFFFAOYSA-N |
正規SMILES |
C1=C(NN=C1)C2=CN=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















